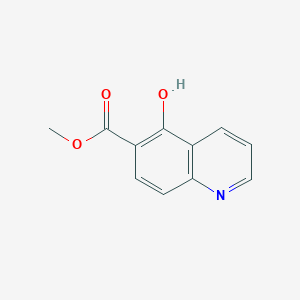

Methyl 5-hydroxyquinoline-6-carboxylate

Descripción general

Descripción

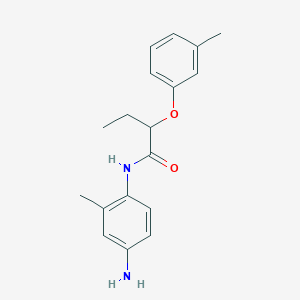

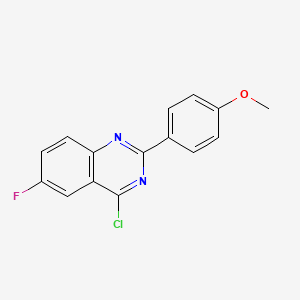

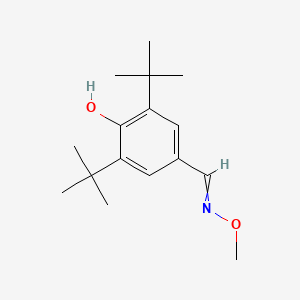

Methyl 5-hydroxyquinoline-6-carboxylate is a chemical compound with the molecular formula C11H9NO3 . It falls under the category of esters . The molecular weight of this compound is approximately 203.196 g/mol .

Synthesis Analysis

The synthesis of quinoline derivatives, such as Methyl 5-hydroxyquinoline-6-carboxylate, has been a topic of interest in recent years . Traditional and green synthetic approaches have been explored, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis . The use of α,β-unsaturated aldehydes has been highlighted in the synthesis of quinoline and its hydrogenated derivatives .Molecular Structure Analysis

The molecular structure of Methyl 5-hydroxyquinoline-6-carboxylate is characterized by the presence of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound . Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives, including Methyl 5-hydroxyquinoline-6-carboxylate, are known to undergo various chemical reactions . These reactions include nucleophilic and electrophilic substitution reactions . The use of α,β-unsaturated aldehydes in the synthesis of quinoline and its derivatives has been reported .Aplicaciones Científicas De Investigación

Synthesis, Spectroscopic Characterization, and Thermal Studies

- A novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), was synthesized, and its metal complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) were prepared. These compounds, including Methyl 5-hydroxyquinoline-6-carboxylate, were investigated through physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques. They exhibited in vitro antimicrobial activity against several bacteria strains and fungi (K. Patel & H. S. Patel, 2017).

Electrochemistry and Spectroelectrochemistry

- Hydroxyquinoline carboxylic acids, including 2-methyl-5-hydroxyquinoline-6-carboxylic acid, underwent a detailed study of their oxidation mechanism in an aprotic environment. Techniques like cyclic voltammetry, controlled potential electrolysis, in situ UV-vis, IR spectroelectrochemistry, and HPLC-MS/MS were used. The study revealed unexpected protonation of the nitrogen atom in the heterocycle of hydroxyquinolines during the oxidation process, providing insights into the electron transfer efficiency of hydroxyquinolines in biosystems (R. Sokolová et al., 2015).

Photolabile Protecting Group for Carboxylic Acids

- Brominated hydroxyquinoline was developed as a photolabile protecting group for carboxylic acids, showing greater efficiency and sensitivity to multiphoton-induced photolysis than previous compounds. It was found useful as a caging group for biological messengers due to its increased solubility and low fluorescence (O. Fedoryak & T. M. Dore, 2002).

Antidyslipidemic and Antioxidative Activities

- 8-Hydroxyquinoline derivatives exhibited significant in vitro antioxidant activities and in vivo antidyslipidemic activities. These derivatives represent a new class of promising leads in the therapeutic field (K. Sashidhara et al., 2009).

Antimicrobial Agents

- Novel derivatives of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate were synthesized and showed significant to moderate antimicrobial activity against various bacteria and fungi (Shawkat A. Abdel-Mohsen, 2014).

Propiedades

IUPAC Name |

methyl 5-hydroxyquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-4-5-9-7(10(8)13)3-2-6-12-9/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMXNUCGQSHTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)N=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-hydroxyquinoline-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H,4H,5H,6H-furo[3,2-b]pyridin-2-one](/img/structure/B1451178.png)

![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)

![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)

![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)